molecular formula C10H16O2 B3386282 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid CAS No. 72335-50-3

1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B3386282
CAS No.: 72335-50-3
M. Wt: 168.23 g/mol
InChI Key: UDJNPRFNQMRERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid ( 72335-50-3) is a cyclohexane-based carboxylic acid derivative characterized by a propenyl (allyl) substituent at the 1-position of the ring . With a molecular formula of C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol, this compound serves as a versatile intermediate in organic and medicinal chemistry research . The structure incorporates two key functional handles: a carboxylic acid group, which can be readily converted to esters, amides, or acid chlorides, and an alkenyl group, which offers opportunities for further functionalization through reactions such as oxidation, reduction, or cycloadditions . While detailed biological data for this specific molecule is limited in the public domain, compounds within this structural class are frequently employed as key precursors in the synthesis of more complex molecules for pharmaceutical and materials science applications . The propenyl side chain, in particular, is a valuable feature for constructing molecular architectures through various coupling and addition reactions. Researchers value this reagent as a building block for developing novel compounds with potential applications in drug discovery and industrial chemistry . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2H,1,3-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJNPRFNQMRERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261844
Record name 1-(2-Propen-1-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72335-50-3
Record name 1-(2-Propen-1-yl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72335-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propen-1-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance and Research Context

The structure of 1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is significant due to the presence of a quaternary carbon center, which links a stable cycloalkane ring to two functional groups with distinct reactivities. The carboxylic acid moiety serves as a handle for forming amides, esters, and other derivatives, while the terminal alkene of the allyl group is available for a wide range of addition reactions, metathesis, and polymerizations.

The cyclohexane (B81311) ring itself is not flat and exists in various conformations, with the "chair" form being the most stable. wikipedia.org This conformational preference influences the spatial orientation of the substituents and can affect the molecule's reactivity and interactions with other molecules. The presence of two substituents on the same carbon atom makes this compound a valuable building block for synthesizing more complex, densely functionalized molecules and spirocyclic systems.

In the broader research context, substituted cyclohexane carboxylic acids are investigated for their potential use in materials science, such as in the formation of liquid crystals and polymers. osti.govgoogle.com The introduction of an unsaturated group, like the allyl substituent, further expands the potential applications by enabling subsequent cross-linking or polymerization reactions. Molecules with this scaffold are also used as key intermediates in the synthesis of complex organic products. google.com

Evolution of Synthetic Paradigms for Cyclohexane Carboxylic Acids with Unsaturated Substituents

The synthesis of substituted cyclohexane (B81311) carboxylic acids has evolved considerably, driven by the need for more efficient, selective, and environmentally benign methods.

Early Approaches: Classical methods for creating α-substituted carboxylic acids often involved multi-step sequences. One common historical approach is based on the malonic ester synthesis. In this method, a diester is deprotonated with a strong base, followed by alkylation. For a compound like 1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid, this would involve a cyclic malonate derivative, alkylation with an allyl halide, and subsequent hydrolysis and decarboxylation.

Direct Alkylation: A more direct paradigm involves the deprotonation of the α-carbon of a cyclohexane carboxylate derivative. The development of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), was a significant advancement. This allows for the direct formation of an enolate from cyclohexane carboxylic acid (or its ester), which can then be reacted with an electrophile like allyl bromide. This approach reduces the number of synthetic steps compared to classical methods.

Modern Strategies: Contemporary research focuses on catalytic and highly selective methods. Palladium-catalyzed allylation reactions, for example, offer a powerful way to form the key carbon-carbon bond. Furthermore, recent advancements in C-H activation chemistry provide novel pathways to functionalize cycloalkane carboxylic acids at various positions, bypassing the need for pre-functionalized starting materials. nih.gov While not directly forming the target compound, these methods represent the frontier of synthetic chemistry for this class of molecules. Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing complex cyclic systems from diallylated precursors, highlighting the utility of the allyl group in modern synthesis. nih.gov

Synthetic Paradigm Key Reagents/Strategy Advantages Era of Prominence
Malonic Ester SynthesisDiethyl malonate derivative, Sodium ethoxide, Allyl halideVersatile, well-establishedEarly- to Mid-20th Century
Direct Enolate AlkylationCyclohexane carboxylic ester, LDA, Allyl bromideMore direct, fewer stepsMid- to Late-20th Century
Catalytic & C-H ActivationPalladium catalysts, specialized ligandsHigh efficiency, novel reactivity21st Century

Methodological Advancements in the Study of Complex Aliphatic Compounds

De Novo Synthetic Routes for Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly those bearing four distinct carbon substituents, is a formidable task in synthetic organic chemistry. rsc.orgchemrxiv.org The synthesis of this compound requires the formation of such a center at the C1 position of the cyclohexane ring. Various strategies have been developed to address this challenge, including carboxylation, alkylation, and multicomponent reactions.

Carboxylation Strategies

Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in organic synthesis. In the context of this compound, this can be envisioned as the addition of a carboxyl group to a pre-functionalized cyclohexane ring. One common approach involves the use of Grignard reagents. For instance, a cyclohexane derivative can be halogenated to form a bromocyclohexane, which is then converted to a Grignard reagent by reacting with magnesium. youtube.com This organometallic intermediate can then react with carbon dioxide to yield the corresponding carboxylate, which upon acidic workup, gives the carboxylic acid. youtube.com

Transition metal-catalyzed reactions have also emerged as powerful tools for carboxylation. Palladium-catalyzed processes, for example, can facilitate the carboxylation of unsaturated precursors like cyclohexene (B86901). finechem-mirea.ruresearchgate.net These methods often offer mild reaction conditions and good functional group tolerance. Furthermore, tandem reaction sequences, such as dehydrogenation-olefination-decarboxylation, can be employed to synthesize complex aromatic compounds from cyclohexyl carboxylic acids, showcasing the versatility of carboxylation and related transformations. nih.gov

PrecursorReagent 1Reagent 2ProductNotes
CyclohexaneBr2, lightMgCyclohexylmagnesium bromideHalogenation followed by Grignard formation. youtube.com
Cyclohexylmagnesium bromideCO2H3O+Cyclohexanecarboxylic acidCarboxylation of the Grignard reagent. youtube.com
CyclohexeneCO, Cyclohexanol, Pd(OAc)2, PPh3, p-toluenesulfonic acidCyclohexyl cyclohexanecarboxylatePalladium-catalyzed alkoxycarbonylation. finechem-mirea.ruresearchgate.net

Alkylation Approaches for Allylic Moiety Introduction

The introduction of the allyl group (prop-2-en-1-yl) is another critical step in the synthesis of the target molecule. Alkylation reactions are commonly employed for this purpose. One strategy involves the α-allylation of a cyclohexanecarboxylic acid derivative. This can be achieved by first deprotonating the α-carbon with a strong base to form an enolate, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.

Recent advancements in catalysis have provided more sophisticated methods for allylation. For example, palladium-catalyzed decarboxylative allylation of diallyl 2-alkyl-2-arylmalonates proceeds under mild conditions. Gold-catalyzed hydroalkoxylation/Claisen rearrangement cascade reactions of aryl ynol ethers with allylic alcohols offer a route to γ,δ-unsaturated esters. Carboxylic acids themselves can promote the allylation of aldehydes with allyltributyltin, highlighting the diverse roles these functional groups can play in synthesis. acs.org

SubstrateReagentCatalyst/PromoterProduct
Aryl acetic acid estersCooperative catalysisAsymmetric α-allylation products
AldehydesAllyltributyltinCarboxylic acids (e.g., p-nitrobenzoic acid)Homoallylic alcohols
Aryl ynol ethersAllylic alcoholsAu(I)γ,δ-unsaturated esters

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.orgtaylorandfrancis.comcaltech.edu These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. taylorandfrancis.com For the synthesis of highly substituted cyclohexanes, MCRs offer a powerful approach.

For example, a cascade inter–intramolecular double Michael addition strategy can be used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org The reaction of linear conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA) can lead to multisubstituted polyfunctional cyclohexanes. nih.gov These reactions often proceed with high stereoselectivity, allowing for the construction of complex cyclic systems with defined stereochemistry. nih.gov While not directly yielding this compound, these MCRs provide versatile cyclohexane scaffolds that could be further elaborated to the target molecule.

Stereoselective and Regioselective Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is paramount in the synthesis of complex molecules. For analogs of this compound that may contain chiral centers, stereoselective synthesis is essential.

Enantioselective Routes to Chiral Analogs

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries. For instance, enantioselective approaches to 4-substituted proline scaffolds have been developed using a one-pot double allylic alkylation of an imine analog of glycine (B1666218) in the presence of a chinchonidine-derived catalyst under phase transfer conditions. mdpi.com Biocatalytic desymmetrization of meso-cyclopentane-1,3-dicarboxamides using microbial whole-cell catalysts can produce quaternary carbon-bearing enantiopure cyclopentanecarboxylic acids. nih.gov These strategies, while not directly applied to the target molecule, demonstrate the principles that could be adapted for the enantioselective synthesis of its chiral analogs.

Diastereoselective Control in Cyclohexane Derivatives

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In cyclohexane derivatives, this is often influenced by the rigid chair-like conformation of the ring. acs.org For instance, the reductive Cope rearrangement has been used to synthesize 1,2,4-trifunctionalized cyclohexanes with good diastereoselectivity. acs.org Cascade double Michael reactions of curcumins with various acceptors have been shown to proceed with high diastereoselectivity to form multi-substituted cyclohexanones. beilstein-journals.orgnih.gov The stereochemical outcome of these reactions can often be rationalized by considering the transition state geometries and the steric and electronic properties of the substituents. nih.gov The ring opening of cyclohexane epoxides is another reaction where diastereoselectivity is a key consideration, with the outcome depending on the nature of the nucleophile and the reaction conditions. youtube.com

Reaction TypeSubstratesKey Features
Reductive Cope Rearrangement1,5-dienesAccess to 1,2,4-trisubstituted cyclohexanes with diastereocontrol. acs.org
Cascade Double Michael AdditionCurcumins and arylidenemalonatesForms highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov
Epoxide Ring OpeningCyclohexane epoxidesDiastereoselectivity is crucial and depends on reaction conditions. youtube.com

Site-Selective Functionalization of the Cyclohexane Ring

The synthesis of complex molecules often requires precise control over which position on a molecular scaffold will react. In the context of this compound and its analogs, site-selective functionalization of the cyclohexane ring is a formidable challenge due to the presence of multiple, chemically similar C-H bonds. researchgate.net Advanced strategies in organic synthesis have enabled chemists to overcome this hurdle, allowing for the introduction of new functional groups at specific locations on the carbocyclic frame.

One powerful approach involves directing-group-assisted C-H activation. The carboxylic acid group itself can act as an internal directing group, guiding a transition metal catalyst to a specific C-H bond. For instance, palladium-catalyzed methods have been developed for the transannular γ-C–H arylation of various cycloalkane carboxylic acids. nih.gov This strategy allows for functionalization at a position remote from the carboxyl group, a transformation that is difficult to achieve through classical synthetic methods. nih.gov While direct application to the α-quaternary center of the target molecule is precluded, this methodology is highly valuable for creating functionalized analogs by modifying the cyclohexane backbone prior to or after the introduction of the allyl group.

Desymmetrization of substituted cyclohexanes represents another sophisticated strategy. researchgate.net By employing chiral catalysts, it is possible to selectively functionalize one of several prochiral C-H bonds on a symmetrically substituted cyclohexane precursor. This approach can generate stereochemically complex products with high levels of site- and stereoselectivity. researchgate.net For example, catalyst-controlled carbene insertion into specific C-H bonds can introduce new functional groups, paving the way for the synthesis of diverse analogs. researchgate.net

Recent research has also highlighted unique reactivity modes of cyclohexane carboxylic acids, such as tandem dehydrogenation-olefination-decarboxylation, which proceeds via multifold C-H activation. researchgate.net Such methods demonstrate the potential to modify the saturation level and substitution pattern of the cyclohexane ring in a controlled manner.

Table 1: Methodologies for Site-Selective Functionalization of Cyclohexane Carboxylic Acids
MethodologyCatalyst/ReagentTarget C-H BondKey FeatureReference
Transannular C–H ArylationPalladium complexes with specialized ligands (e.g., quinuclidine-pyridones)γ-Methylene C–HAchieves functionalization at a remote, typically unreactive, position. nih.gov
Desymmetrization by C-H InsertionChiral Dirhodium CatalystsEquatorial C3 C-HCreates stereocenters on the ring with high site- and stereoselectivity. researchgate.net
Tandem Dehydrogenation-OlefinationPalladium with N-Ac-Val-OH ligandMultiple C-H bondsIntroduces unsaturation and new C-C bonds in a single sequence. researchgate.net

**2.3. Catalytic Approaches in Synthesis

The construction of the quaternary carbon center bearing both the allyl and carboxyl groups is a key step in the synthesis of this compound. Catalytic methods offer efficient and selective routes to this and related structures.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing carbon-carbon bonds. acs.orgnih.gov The synthesis of the target compound can be envisioned through the α-allylation of a cyclohexane-1-carboxylic acid precursor. While direct allylation of the free acid is challenging, the corresponding ester enolates can be effectively allylated using transition metal catalysts.

Palladium-catalyzed reactions are particularly prominent. For example, the Suzuki-Miyaura coupling, though typically used for aryl-aryl bond formation, exemplifies the broad utility of palladium catalysis in complex syntheses. acs.org More directly relevant is the palladium-catalyzed decarboxylative allylation, where an allyl β-keto carboxylate undergoes decarboxylation and subsequent coupling to form a new C-C bond. This type of transformation highlights the ability of palladium to facilitate the formation of sterically hindered quaternary centers. organic-chemistry.org

Copper-catalyzed reactions also offer a viable pathway. The copper-catalyzed allylic alkylation of ketene (B1206846) silyl (B83357) acetals, derived from esters, proceeds with excellent selectivity. organic-chemistry.org This method allows for the coupling of an allyl electrophile with the nucleophilic carbon α to the carbonyl group, directly leading to the desired structural motif.

Table 2: Examples of Relevant Transition Metal-Catalyzed Allylation Reactions
Reaction TypeCatalystSubstrateAllyl SourceReference
Decarboxylative AllylationPalladium(0) complexes with phosphine (B1218219) ligandsDiallyl 2-alkyl-2-arylmalonatesInternal (from substrate) organic-chemistry.org
Allylic AlkylationCopper complexesKetene silyl acetalsAllylic phosphates organic-chemistry.org
Suzuki-Miyaura CouplingPd(OAc)₂ / PPh₃Organoboron reagent and organo halideN/A (Illustrative of C-C bond formation) acs.org

Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereocontrol. For the synthesis of α-allylated cyclohexanecarboxylic acid derivatives, organocatalytic approaches typically involve the activation of the substrate to form a nucleophilic enamine or enolate intermediate, which then reacts with an electrophilic allyl source.

For instance, chiral primary or secondary amines can catalyze the enantioselective α-allylation of aldehydes and ketones. While direct application to carboxylic acids is not standard, conversion of the acid to an aldehyde or other suitable derivative would allow access to these catalytic cycles. The resulting allylated aldehyde could then be oxidized to the target carboxylic acid.

A more direct approach involves the cooperative catalysis for the asymmetric α-allylation of carboxylic acid esters. organic-chemistry.org This strategy uses a combination of catalysts to achieve enantioselective bond formation between an ester enolate and an allyl electrophile. This method avoids the use of transition metals and can provide access to chiral α-quaternary carboxylic acid derivatives with high enantioselectivity.

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For a chiral molecule like this compound, biocatalysis offers two primary strategies: asymmetric synthesis to produce a single enantiomer directly, or kinetic resolution to separate a racemic mixture.

Carboxylic acid reductases (CARs) are enzymes that can reduce a wide range of carboxylic acids to their corresponding aldehydes. nih.govresearchgate.net While this is a reductive transformation, the broad substrate specificity of these enzymes suggests that they could be engineered or selected for activity on functionalized cyclohexane carboxylic acids. nih.gov This could be part of a multi-step chemoenzymatic route.

More commonly, lipases are used for the kinetic resolution of racemic carboxylic acids or their esters. In a typical resolution process, a lipase (B570770) selectively catalyzes the esterification of one enantiomer of the racemic acid (or the hydrolysis of one enantiomer of a racemic ester), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Such methods are widely used in industry due to their high selectivity and operation under mild conditions. The synthesis of specific intermediates like (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid via one-pot enzymatic cascades demonstrates the power of biocatalysis in creating complex chiral building blocks. google.com

Sustainable and Green Chemistry Strategies

Green chemistry principles encourage the development of synthetic methods that are more environmentally benign. Key strategies include the use of non-toxic solvents, reducing waste, and improving energy efficiency.

Performing organic reactions in water or without any solvent can significantly reduce the environmental impact of a chemical process. Water is a non-toxic, non-flammable, and inexpensive solvent. While organic compounds often have low solubility in water, specialized catalysts and reaction conditions can overcome this limitation. For example, catalytic hydrogenation of unsaturated acids to produce saturated cyclohexane carboxylic acids can be performed in aqueous systems. google.com

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. These reactions are often facilitated by heating or by using alternative energy sources like microwave or infrared irradiation. scirp.org For example, the synthesis of amides from carboxylic acids and primary amines has been successfully achieved under solvent-free conditions using infrared light, demonstrating the feasibility of eliminating bulk solvents in the synthesis of carboxylic acid derivatives. scirp.org The Diels-Alder reaction to form the 3-cyclohexene-1-carboxylic acid precursor can also be carried out under solvent-free conditions, providing a green route to the cyclohexane core. google.com

Atom-Economical Processes

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful, as they minimize the formation of byproducts. jocpr.comrsc.org The ideal reaction exhibits 100% atom economy, where all reactant atoms are found in the final product. researchgate.net

For the synthesis of a molecule like this compound, achieving high atom economy in the crucial C-C bond-forming step is a significant challenge. Traditional methods for creating quaternary centers often rely on stoichiometric reagents, leading to substantial waste. However, modern catalytic approaches offer more atom-economical alternatives.

One strategy that exemplifies high atom economy is the direct addition of olefins to carboxylic acids. For instance, the esterification of carboxylic acids with cyclohexene to produce cyclohexyl esters can be a 100% atom-economical process when catalyzed by solid acid catalysts like ion exchange resins. researchgate.net While this specific reaction yields an ester, the underlying principle of direct addition is highly desirable.

A hypothetical, highly atom-economical approach to the carbon skeleton of the target molecule could involve a transition-metal-catalyzed addition of an allyl group directly to a cyclohexanecarboxylic acid derivative. Such a process would ideally utilize all the atoms from both the cyclohexyl and allyl sources. For example, a palladium-catalyzed reaction between a cyclohexanecarboxylic acid precursor and an allyl-containing reagent could potentially proceed with high atom efficiency. Research into one-pot sequential reactions involving in-situ generated allylstannanes, for example, aims to improve atom economy by minimizing isolation steps and reagent use. researchgate.net

The following table illustrates the concept of atom economy with examples of common reaction types that could be adapted for the synthesis of complex molecules.

Reaction TypeGeneral SchemeAtom EconomyRelevance to Synthesis
Diels-Alder ReactionDiene + Dienophile → Cyclohexene100%Forms a cyclohexene ring, a potential precursor, with complete atom economy. jocpr.com
Catalytic HydrogenationAlkene + H₂ → Alkane100%Can be used to saturate a cyclohexene precursor to a cyclohexane ring. jocpr.com
Direct EsterificationAlkene + Carboxylic Acid → Ester100%Demonstrates a 100% atom-economical approach for functionalizing olefins. researchgate.net

While a direct, one-step, 100% atom-economical synthesis of this compound remains a developmental goal, the principles of atom economy guide chemists toward designing more efficient and environmentally benign synthetic routes, such as catalytic additions and one-pot procedures, that minimize waste. rsc.org

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods offer powerful and sustainable alternatives to traditional thermal reactions for the construction of complex organic molecules. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates, such as radicals, under mild conditions, often enabling transformations that are difficult to achieve by other means. nih.govacs.org

Photochemical Synthesis:

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, allowing for the generation of radicals from stable precursors like carboxylic acids. core.ac.ukresearchgate.net This approach is particularly relevant for the synthesis of this compound.

One such method is the decarboxylative allylation of aliphatic carboxylic acids. core.ac.uk In this process, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) with the carboxylate, leading to the formation of an alkyl radical via decarboxylation. This radical can then be trapped by an allylating agent, such as an allyl sulfone, to form the desired C-C bond. core.ac.uk A key advantage of this method is that it avoids the pre-functionalization of the carboxylic acid and proceeds at room temperature, tolerating a wide range of functional groups. core.ac.uk

Another relevant photochemical strategy is the deoxygenative allylation of carboxylic acids. cjcatal.comx-mol.net This method involves the 1,6-addition of acyl radicals, generated from carboxylic acids under photoredox conditions, to electron-deficient 1,3-dienes. This protocol is characterized by its mild reaction conditions and high regio- and stereoselectivity. cjcatal.comx-mol.net

The table below summarizes representative findings from photochemical allylation studies applicable to the synthesis of the target compound's analogs.

Carboxylic Acid SubstrateAllyl SourcePhotocatalystSolventYield (%)Reference
Cyclohexanecarboxylic AcidAllyl SulfoneRiboflavin Tetraacetate (RFTA)MeCNGood core.ac.uk
Phenylacetic AcidAllyl SulfoneRiboflavin Tetraacetate (RFTA)MeCN92 core.ac.uk
Adamantanecarboxylic AcidAllyl SulfoneRiboflavin Tetraacetate (RFTA)MeCN85 core.ac.uk
Various Aliphatic AcidsElectron-deficient 1,3-dienesPC-IDCM/H₂Oup to 96 cjcatal.comx-mol.net

Electrochemical Synthesis:

Electrochemistry provides another sustainable platform for generating radical intermediates from carboxylic acids. nih.govrsc.org The classic Kolbe electrolysis , which involves the anodic oxidation of carboxylates, leads to decarboxylation and the formation of alkyl radicals. nih.gov While traditional Kolbe reactions often result in radical dimerization, modern electrochemical methods allow for more controlled cross-coupling reactions.

By carefully selecting the reaction conditions, such as the electrode material and solvent, it is possible to promote the addition of the electrochemically generated radical to an acceptor molecule, such as an allyl derivative. The Hofer-Moest reaction, a variation of the Kolbe electrolysis, can lead to the formation of carbocations which can also be trapped by suitable nucleophiles. acs.org

Electrochemical methods offer the advantage of being reagent-less in terms of redox agents, as the electron itself serves as the "reagent". nih.gov This aligns with the principles of green chemistry by reducing chemical waste. The application of electrosynthesis for the direct allylation of a cyclohexanecarboxylic acid derivative at the C1 position represents a promising and environmentally friendly approach to this compound.

Reactivity of the Allylic Moiety

The prop-2-en-1-yl (allyl) group is a versatile functional handle, susceptible to a range of reactions that proceed through diverse mechanisms. Its reactivity is primarily governed by the presence of the carbon-carbon double bond and the adjacent allylic carbon-hydrogen bonds, which are weakened due to the resonance stabilization of the resulting radical or ionic intermediates.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed via a concerted cyclic transition state, are a fundamental class of transformations for allylic systems. Although specific studies on this compound are not prevalent in the reviewed literature, its allyl group is expected to participate in several types of pericyclic reactions.

Ene Reaction: The allyl group can act as the "ene" component in an ene reaction, reacting with an "enophile" (e.g., maleic anhydride, diethyl azodicarboxylate). This reaction involves the transfer of the allylic hydrogen to the enophile and the formation of a new carbon-carbon bond, resulting in a functionalized molecule.

Diels-Alder Reaction: While the isolated double bond of the allyl group is a dienophile, its reactivity in [4+2] cycloadditions with dienes is generally moderate unless activated by electron-withdrawing groups. The steric hindrance from the adjacent cyclohexyl group may also influence the approach of the diene.

Reaction TypePotential ReactantExpected Transformation of the Allyl Moiety
Ene Reaction Maleic AnhydrideFormation of a new C-C bond and transfer of an allylic hydrogen.
[4+2] Cycloaddition ButadieneThe C=C double bond acts as a dienophile to form a new six-membered ring.
[2+2] Cycloaddition KetenePhotochemically or thermally induced formation of a cyclobutane (B1203170) ring.

Radical Processes and Polymerization Initiatives

The allylic C-H bonds are susceptible to abstraction by radical initiators, leading to a resonance-stabilized allylic radical. This intermediate can undergo various subsequent reactions. Furthermore, the double bond can participate in radical addition reactions, forming the basis for polymerization.

The radical decarboxylation of carboxylic acids is a well-established method for generating carbon-centered radicals. scispace.com This process can be initiated photochemically, often using a photocatalyst to facilitate single-electron oxidation of the carboxylate. scispace.comresearchgate.net For this compound, this would generate a tertiary radical at the cyclohexyl ring.

The presence of the allyl double bond allows the molecule to act as a monomer in radical polymerization. rsc.org Initiation can lead to the formation of polymers where the cyclohexane-carboxylic acid moiety is a repeating side group. The carboxylic acid group itself can influence the polymerization process, potentially coordinating with metal catalysts or affecting the solubility and properties of the resulting polymer. cmu.edu Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, initiated by the photochemical radical decarboxylation of the carboxylic acid, is a modern approach that could allow for the controlled synthesis of polymers from this type of monomer. scispace.com

ProcessInitiator/ConditionsMechanistic Role of the Compound
Allylic Radical Formation N-Bromosuccinimide (NBS), LightAbstraction of an allylic hydrogen to form a resonance-stabilized radical.
Radical Polymerization AIBN, HeatThe double bond acts as a monomer, undergoing chain-growth polymerization.
Decarboxylative Radical Formation Visible Light, PhotocatalystOxidation of the carboxylate leads to CO2 loss and formation of a tertiary radical. scispace.comresearchgate.net

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, and the terminal alkene of the allyl group is a suitable substrate for such transformations. fiveable.me Modern ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are known for their high functional group tolerance and are compatible with carboxylic acids. beilstein-journals.orgprinceton.edunih.gov Cross-metathesis with another olefin can be used to elaborate the side chain, while ring-closing metathesis (if a second double bond were present in the molecule) could be used to form cyclic structures.

Decarboxylative cross-coupling reactions provide a modern method to form C-C bonds by utilizing carboxylic acids as stable, readily available precursors to radical intermediates. nih.gov This approach, often employing dual palladium and photoredox catalysis, could potentially be applied to this compound to couple the cyclohexyl core with various partners.

Reaction TypeCatalyst SystemPotential Outcome
Cross-Metathesis Grubbs' 2nd Generation CatalystReaction with a partner olefin (e.g., acrylates) to form a new, substituted olefin. harvard.edu
Decarboxylative Allylation Pd Catalyst / PhotocatalystFormation of a new C-C bond at the cyclohexyl core, replacing the carboxylic acid. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a cornerstone of organic synthesis, enabling the formation of numerous derivatives. However, the tertiary nature of the carboxyl group in this compound, being attached to a quaternary carbon, introduces significant steric hindrance. This steric bulk profoundly impacts the kinetics and mechanisms of its transformations, often necessitating specialized reagents and conditions.

Esterification Kinetics and Mechanisms

The conversion of carboxylic acids to esters is a fundamental reaction. The mechanism and rate, however, are highly dependent on the steric environment of the carboxyl group.

Fischer Esterification: The direct, acid-catalyzed esterification with an alcohol is a reversible process. masterorganicchemistry.com For sterically hindered substrates like this compound, the tetrahedral intermediate is destabilized, and the reaction rate is extremely slow. rug.nl To achieve reasonable yields, harsh conditions and efficient removal of water are necessary. libretexts.org

Activation-Based Esterification: To overcome the steric hindrance, the carboxylic acid is typically converted into a more reactive intermediate. One common method involves reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly electrophilic acyl chloride, which then readily reacts with an alcohol, even a hindered one. Another approach is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents form a highly activated O-acylisourea intermediate that is susceptible to nucleophilic attack by the alcohol. For particularly hindered systems, specialized methods like the Yamaguchi esterification may be employed. organic-chemistry.org

Esterification MethodReagentsMechanistic FeatureSuitability for Hindered Acids
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄)Acid-catalyzed nucleophilic acyl substitution; reversible. masterorganicchemistry.comPoor; very slow kinetics. rug.nl
Acyl Chloride Formation SOCl₂ or (COCl)₂ then AlcoholFormation of a highly reactive acyl chloride intermediate.Excellent
Carbodiimide Coupling DCC or EDCI, DMAP, AlcoholFormation of an O-acylisourea activated intermediate.Very Good
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPIn situ formation of a reactive mixed anhydride. organic-chemistry.orgExcellent

Amidation Pathways

Similar to esterification, the direct formation of amides from a sterically hindered carboxylic acid and an amine requires high temperatures to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Therefore, activation of the carboxyl group is the standard approach.

The most common and effective methods for forming amides from sterically hindered acids are borrowed from peptide synthesis. utexas.edu Coupling reagents activate the carboxylic acid to facilitate attack by the amine nucleophile.

Carbodiimide Reagents: Reagents like DCC and EDCI are widely used. They react with the carboxylic acid to form the O-acylisourea intermediate. Subsequent reaction with an amine yields the amide and a urea (B33335) byproduct. The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and racemization (if the α-carbon were chiral).

Phosphonium and Uronium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for coupling hindered components. They react with the carboxylate to form activated esters that readily undergo nucleophilic substitution by the amine.

The choice of coupling reagent, solvent, and base is critical for achieving high yields, especially when coupling a hindered acid with a poorly nucleophilic or sterically demanding amine. rsc.org

Amidation MethodCommon ReagentsActivated IntermediateKey Advantages
Carbodiimide Method EDCI, HOBtActivated HOBt-esterWidely used, effective, minimizes side reactions.
Phosphonium Salt Method PyBOP, DIPEAAcylphosphonium speciesHigh efficiency for difficult couplings.
Uronium Salt Method HATU, HOBt, DIPEAActivated HOAt-esterVery fast reaction rates, high yields.
Acyl Chloride Method SOCl₂, then AmineAcyl chlorideHighly reactive, suitable for unhindered amines. youtube.com

Decarboxylative Reactions and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO2), is a fundamental transformation in organic chemistry. For simple aliphatic carboxylic acids, this process typically requires harsh conditions. However, the structure of this compound, while not a classic β-keto acid which undergoes facile decarboxylation, can be induced to lose CO2, particularly in concert with other transformations like aromatization. nih.govmasterorganicchemistry.com

Studies on analogous 1-alkyl-substituted cyclohexane carboxylic acids have shown that decarboxylation can be a key step in a tandem sequence involving dehydrogenation and aromatization. nih.gov In such catalytic systems, the presence of a quaternary α-carbon does not inhibit the reaction; instead, the formation of a stable aromatic ring provides a thermodynamic driving force for the entire sequence, which includes the final expulsion of CO2. nih.gov

The general mechanism for the decarboxylation of certain carboxylic acids involves a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes. masterorganicchemistry.comlibretexts.org While direct thermal decarboxylation of this compound is not facile, its participation in more complex, catalyzed reaction sequences highlights the interplay between different reactive pathways. For instance, in palladium-catalyzed dehydrogenation reactions, the carboxylic acid moiety can act as a directing group before being removed in a final decarboxylation-aromatization step. nih.gov

Selective Reduction and Oxidation Pathways

The presence of three distinct functional moieties—a carboxylic acid, an alkene (allyl group), and a saturated carbocyclic ring—presents challenges and opportunities for selective chemical modification.

Selective Reduction:

The selective reduction of one functional group in the presence of others is a cornerstone of synthetic strategy.

Reduction of the Carboxylic Acid: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). khanacademy.org However, LiAlH4 would also reduce the alkene. A more chemoselective reagent, borane (B79455) (BH3) or its complexes (e.g., BH3·THF), is known to preferentially reduce carboxylic acids over many other functional groups, including alkenes, making it a suitable choice for converting the carboxyl group to a hydroxymethyl group while preserving the allyl substituent. khanacademy.orgacs.org The selective reduction of carboxylic acids to aldehydes is also possible using specialized reagents like B(C6F5)3-catalyzed hydrosilanes or via photoredox catalysis, offering another pathway for functionalization. nih.govrsc.org

Reduction of the Alkene: The double bond of the allyl group can be selectively hydrogenated to a propyl group using catalytic hydrogenation (e.g., H2 with a palladium, platinum, or nickel catalyst) under conditions that would not affect the carboxylic acid.

Selective Oxidation:

Selective oxidation allows for the introduction of new functional groups at specific positions.

Oxidation of the Alkene: The allyl double bond is susceptible to various oxidative transformations. It can be cleaved to form an aldehyde or carboxylic acid using ozonolysis (O3) followed by appropriate workup. Alternatively, it can be converted to a diol using osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4). Epoxidation of the double bond using a peroxy acid like m-CPBA would yield an oxirane ring.

Oxidation of the Cyclohexane Ring: The saturated C-H bonds of the cyclohexane ring are generally resistant to oxidation. However, strong oxidants under forcing conditions can lead to ring-opening or the formation of various oxygenated products, such as cyclohexanones or dicarboxylic acids (e.g., adipic acid derivatives). youtube.com More controlled, biocatalytic systems using P450 monooxygenases have demonstrated the ability to selectively oxidize aliphatic C-H bonds, although this often requires a directing group. nih.gov

C-H Activation and Functionalization of the Cyclohexane Core

Direct functionalization of otherwise inert C(sp³)–H bonds is a powerful strategy in modern synthesis, enabling the modification of molecular scaffolds without the need for pre-installed functional groups. rsc.orgresearchgate.net The carboxylic acid group in this compound can serve as a native directing group to guide transition metal catalysts to specific C-H bonds within the cyclohexane ring.

Remote C(sp³)-H Activation Strategies

While C-H activation often favors the formation of five-membered metallacycles (β-C-H activation), recent advances in ligand design have enabled the selective activation of more remote C-H bonds. nih.govnih.govresearchgate.net For cyclohexane carboxylic acids, this involves transannular C-H activation, where the catalyst reaches across the ring to activate a C-H bond, typically at the γ-position (C3 or C5).

This challenging transformation is facilitated by specialized ligands, such as quinuclidine-pyridones, which enable the formation of a strained, bicyclic palladacycle intermediate. nih.govresearchgate.net This strategy has been successfully applied to various α-substituted cyclohexane carboxylic acids, demonstrating excellent regioselectivity for the γ-methylene C-H bonds even in the presence of competing β-C-H bonds. nih.gov

Substrate AnalogueCatalyst/Ligand SystemCoupling PartnerProduct TypeSelectivityReference
α-Methyl cyclohexane carboxylic acidPd(OAc)₂ / Quinuclidine-pyridoneAryl Iodideγ-Arylated ProductExcellent (γ-Methylene) nih.gov
α-Propyl cyclohexane carboxylic acidPd(OAc)₂ / Quinuclidine-pyridoneAryl Iodideγ-Arylated ProductExcellent (γ-Methylene) nih.gov
α-Aryl cyclohexane carboxylic acidPd(OAc)₂ / Quinuclidine-pyridoneAryl Iodideγ-Arylated ProductGood to Excellent nih.gov

Dehydrogenation and Aromatization Studies

The cyclohexane ring can serve as a latent aromatic ring. Through catalytic dehydrogenation, the saturated carbocycle can be converted into a substituted benzene (B151609) derivative. This transformation is particularly relevant for 1-substituted cyclohexane carboxylic acids.

Research has shown that palladium-based catalyst systems can effect a tandem sequence of dehydrogenation, olefination, decarboxylation, and aromatization (D-O-D-A). nih.gov For substrates analogous to this compound, such as 1-methyl and 1-propyl substituted cyclohexane carboxylic acids, this sequence leads to the formation of olefinated benzene derivatives. The process involves multiple C-H activations to introduce unsaturation into the ring, followed by a decarboxylation event that facilitates the final aromatization step. nih.gov

In the absence of an olefin coupling partner, a simpler dehydrogenation-decarboxylation-aromatization (D-D-A) sequence can occur, yielding arenes, although sometimes in lower yields. nih.gov The specific outcome is highly dependent on the catalytic system employed. nih.govresearchgate.netnih.gov

Stereoelectronic Effects on Cyclohexane Reactivity

The reactivity of the cyclohexane ring is profoundly influenced by its conformational preferences and the stereoelectronic effects of its substituents. stereoelectronics.org In this compound, the C1 carbon is geminally disubstituted, which locks the substituents into specific spatial arrangements relative to the ring's axial and equatorial C-H bonds.

The chair conformation of cyclohexane positions C-H bonds in either axial or equatorial orientations. These positions have different steric environments and, importantly, different electronic interactions with neighboring bonds and orbitals. acs.org

Hyperconjugation: The strength and reactivity of a given C-H bond are influenced by hyperconjugative interactions. For instance, σ(C-C) → σ*(C-H) interactions can weaken a C-H bond, making it more susceptible to activation. The orientation of the allyl and carboxyl groups at C1 will influence the alignment of these orbitals and thus modulate the reactivity of the axial and equatorial C-H bonds at C2 and C6.

Steric Hindrance: The bulky allyl and carboxyl groups at C1 create significant steric hindrance. In C-H activation reactions, the catalyst must approach a specific C-H bond. The steric profile of the substrate will dictate the accessibility of different C-H bonds, thereby influencing the regioselectivity of the functionalization. For transannular γ-C-H activation, the formation of the palladacycle intermediate involves significant conformational adjustments, and the steric interactions of the C1 substituents with the catalyst and ligands play a crucial role in the reaction's feasibility and efficiency. nih.gov

Theoretical and Computational Chemistry in the Study of 1 Prop 2 En 1 Yl Cyclohexane 1 Carboxylic Acid

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid, such investigations would be invaluable.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would involve calculating the molecular orbital (MO) energies, shapes, and the distribution of electron density. This would reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting the molecule's reactivity. Natural Bond Orbital (NBO) analysis could further elucidate the nature of the chemical bonds, atomic charges, and delocalization of electrons within the molecule, particularly across the allyl group and the carboxylic acid moiety.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling could be employed to map out the potential energy surfaces for various reactions involving this molecule. For instance, the mechanism of its synthesis or its participation in addition reactions at the double bond could be investigated. This would involve locating and characterizing the transition state structures, which are the energetic barriers that must be overcome for a reaction to proceed. Calculating the activation energies would provide quantitative insights into the reaction kinetics.

Prediction of Spectroscopic Signatures for Mechanistic Probes

Quantum chemical calculations are powerful tools for predicting spectroscopic data. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for this compound and its potential intermediates or transition states could be performed. These predicted spectra would serve as a crucial reference for experimental studies, helping to identify transient species and thereby validate proposed reaction mechanisms.

Molecular Dynamics and Conformational Analysis

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time, providing insights into its flexibility and interactions with its environment.

Solvent Effects on Reactivity and Conformation

The conformation and reactivity of this compound are likely to be influenced by the solvent. MD simulations using explicit solvent models could be used to study how solvent molecules arrange around the solute and how this affects the accessibility of the reactive sites (the carboxylic acid group and the double bond). Such simulations can also provide information on the stabilization of charged intermediates or transition states in different solvents.

Conformational Energy Landscape of the Cyclohexane (B81311) Ring

The cyclohexane ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The presence of two substituents on the same carbon atom in this compound will influence the conformational preferences of the ring. Computational methods could be used to explore the conformational energy landscape, identifying the most stable chair conformations and the energy barriers for ring inversion. This information is critical as the spatial arrangement of the functional groups can significantly impact the molecule's chemical and physical properties.

Machine Learning and Artificial Intelligence in Chemical Research

Predictive Modeling for Reaction Outcomes

Predicting the outcome of a chemical reaction, including the yield of the desired product and the formation of byproducts, is a primary challenge in synthetic chemistry. arocjournal.com Machine learning models, particularly neural networks and tree-based algorithms, are increasingly being used to predict reaction outcomes with high accuracy. arocjournal.comsemanticscholar.org These models are trained on large datasets of previously conducted reactions, learning the intricate relationships between reactants, reagents, catalysts, solvents, and experimental conditions like temperature and reaction time. nih.govacs.org

For the synthesis of this compound, a crucial step could be the alkylation of a cyclohexanecarboxylic acid derivative. A machine learning model could be trained on a dataset of similar alkylation reactions to predict the optimal conditions for this specific transformation.

Consider a hypothetical dataset for the synthesis of this compound via the alkylation of cyclohexanecarboxylic acid with 3-bromoprop-1-ene. A predictive model could be built using the following parameters:

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1LDATHF-78285
2LDATHF-78488
3NaHDMF25665
4NaHDMF50672
5KHMDSToluene0392
6KHMDSToluene25390

A machine learning model trained on such a dataset could then predict the yield for a new set of reaction conditions or suggest the optimal combination of base, solvent, temperature, and time to maximize the yield of this compound. nih.gov These models can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources. arocjournal.com

Retrosynthetic Analysis and Target Compound Identification

For this compound, an AI retrosynthesis tool might propose a pathway based on a key disconnection at the quaternary carbon center. The AI would recognize the bond between the cyclohexyl ring and the carboxylic acid group, as well as the bond to the allyl group, as potential points for disconnection.

A plausible retrosynthetic pathway identified by an AI could be:

Target: this compound

Retrosynthetic Step 1 (Disconnection of the allyl group): This step would involve a disconnection of the C-C bond between the cyclohexyl ring and the allyl group. This suggests a precursor like cyclohexanecarboxylic acid and an allyl halide (e.g., 3-bromoprop-1-ene). The forward reaction would be an alkylation.

Precursors from Step 1: Cyclohexanecarboxylic acid and 3-bromoprop-1-ene. Both of these are common and commercially available starting materials.

An alternative pathway could involve the formation of the carboxylic acid group at a later stage:

Target: this compound

Retrosynthetic Step 1 (Functional Group Interconversion): The AI might suggest converting the carboxylic acid to a nitrile group, leading to 1-(prop-2-en-1-yl)cyclohexane-1-carbonitrile as an intermediate.

Retrosynthetic Step 2 (Disconnection of the allyl group): Similar to the first pathway, this would lead to cyclohexanecarbonitrile (B123593) and an allyl halide.

Precursors from Step 2: Cyclohexanecarbonitrile and 3-bromoprop-1-ene.

A hypothetical output from different AI retrosynthesis models for this compound could be summarized as follows:

AI ModelProposed PathwayNumber of StepsPredicted Overall Yield (%)Starting Material Cost IndexConfidence Score
Model AAlkylation of Cyclohexanecarboxylic Acid185Low0.95
Model BAlkylation of Cyclohexanecarbonitrile followed by Hydrolysis278Low0.91
Model CGrignard reaction of Cyclohexanone followed by Carboxylation365Medium0.82

This data-driven approach to retrosynthesis allows for the rapid identification of both conventional and novel synthetic routes to target compounds like this compound. chemrxiv.org

Detailed Article on this compound Cannot Be Generated

A comprehensive search of scientific literature and chemical databases has revealed insufficient specific information to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the user's detailed outline.

The available research data does not provide specific details regarding the application of this particular compound in the following areas as requested:

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Chemical Architectures:

There is no specific literature detailing its use as a precursor in the synthesis of natural product analogs. While carboxylic acids and molecules with allyl groups are broadly used in natural product synthesis, no dedicated studies on "1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid" for this purpose were found. researchgate.netnih.govrsc.org

Its function as a specific scaffold for designing heterocyclic compounds is not documented in the available literature. askpharmacy.net

There are no detailed research findings on its role as an intermediate in the production of specialty chemicals.

Design and Synthesis of Functional Materials:

While the related compound allylcyclohexane (B1217954) (lacking the carboxylic acid group) has been studied in the context of polymerization, there is no specific data on the use of "this compound" as a monomer in polymer chemistry. rsc.orggoogle.comresearchgate.net

Its application as a precursor for advanced coatings and adhesives is not described in the searched scientific papers and patents. General-purpose acrylic monomers with carboxylic acid groups are used in this field, but specific data for the target compound is absent. kowachemical.com

The search yielded information on related but distinct molecules, such as allylcyclohexane, other cyclohexane (B81311) carboxylic acid derivatives, and general principles of carboxylic acid reactivity and polymerization. acs.orgresearchgate.netgoogle.com However, extrapolating this information to "this compound" would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings for the specific subject of the article.

Therefore, to ensure the content is factual and strictly avoids hallucination, the requested article cannot be constructed. Further experimental research and publication on the synthesis and applications of "this compound" would be required to provide the specific information requested in the outline.

Liquid Crystalline Materials Development

The unique molecular architecture of this compound, featuring a bulky cyclohexyl ring, a reactive allyl group, and a polar carboxylic acid function, has drawn attention in the field of liquid crystalline materials. While not a mesogen itself, it serves as a valuable building block for the synthesis of liquid crystal polymers and networks. The rigid cyclohexane core can be incorporated into the mesogenic unit, contributing to the thermal stability and broad mesophase range of the resulting materials. google.comosti.gov

The presence of the polymerizable allyl group is particularly significant. It allows for the cross-linking of liquid crystalline monomers to form anisotropic polymer networks. These polymer networks are crucial for applications such as optical films, displays, and sensors. The carboxylic acid moiety provides a site for further chemical modification, enabling the tuning of properties like dielectric anisotropy and birefringence. For instance, esterification of the carboxylic acid with various phenol (B47542) derivatives can lead to a range of new liquid crystalline compounds with tailored properties. tandfonline.com Research into cyclohexanecarboxylic acid derivatives has shown that the stereochemistry (cis/trans isomerism) of the cyclohexane ring significantly impacts the liquid-crystalline properties, with trans isomers generally being more favorable for mesophase formation due to their more linear shape. osti.gov

Table 1: Influence of Structural Moieties on Liquid Crystal Properties

Molecular FragmentContribution to Liquid Crystalline Properties
Cyclohexane RingProvides rigidity and can enhance thermal stability. Trans-isomers are preferred for linear molecular geometry. osti.gov
Prop-2-en-1-yl (Allyl) GroupEnables polymerization to form liquid crystal polymer networks.
Carboxylic Acid GroupOffers a site for chemical modification to tune properties; can participate in hydrogen bonding, influencing molecular packing. tandfonline.com

Catalysis and Ligand Development

The structural features of this compound also make it a molecule of interest in the design and development of novel catalytic systems.

Chiral Auxiliaries and Ligand Scaffolds

Chiral carboxylic acids are important in asymmetric synthesis, acting as catalysts or as building blocks for chiral ligands. researchgate.netresearchgate.net While this compound is achiral, its derivatives can be resolved to yield enantiomerically pure forms. The optically active forms of similar cyclohexane carboxylic acids have been utilized as chiral building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients. acs.orgacs.org The synthesis of optically active 3-cyclohexene-1-carboxylic acid, for example, has been achieved using chiral auxiliaries in diastereoselective Diels-Alder reactions. acs.org The presence of both a carboxylic acid and an allyl group allows for orthogonal functionalization, making it a versatile scaffold for the synthesis of more complex chiral ligands for asymmetric catalysis.

Heterogeneous Catalysis Support Functionalization

The functionalization of solid supports, such as silica (B1680970), with organic molecules is a key strategy in creating heterogeneous catalysts. Carboxylic acid-functionalized silica materials have been shown to be effective supports for metal catalysts, enhancing their activity and reusability. nih.govrsc.orgrsc.orgresearchgate.net The carboxylic acid group of this compound can be anchored onto a silica surface that has been pre-functionalized with amine groups, forming a stable amide linkage. Alternatively, the allyl group can be utilized for attachment via hydrosilylation or thiol-ene click reactions. rsc.orgresearchgate.net Once immobilized, the cyclohexane-based scaffold can influence the local environment of the catalytic active sites, potentially affecting selectivity. The remaining functional group (either the allyl or the carboxylic acid) is available for further modification, such as the coordination of metal nanoparticles. rsc.org

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Carboxylic acids themselves can act as Brønsted acid catalysts. researchgate.net More significantly, the scaffold of this compound can be incorporated into more complex organocatalytic structures. For instance, the carboxylic acid can be part of a bifunctional catalyst, working in concert with another functional group (e.g., an amine or a thiourea) to activate substrates and control stereochemistry. researchgate.net The allyl group offers a handle for covalent attachment to a larger scaffold or a polymer support, leading to recyclable organocatalysts. While direct organocatalytic applications of this specific molecule are not extensively documented, the principles of organocatalyst design suggest its potential as a precursor. For example, asymmetric α-allylation of aldehydes, a reaction that forms quaternary carbon stereocenters, has been achieved using chiral primary amino acid organocatalysts, highlighting the utility of the allyl moiety in such transformations. organic-chemistry.org

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Chromatographic and Separation Science Enhancements

The structural complexity and chirality of 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid necessitate advanced chromatographic techniques for its separation and analysis. Enhancements in chromatographic and separation sciences, particularly in chiral chromatography and coupled analytical techniques, have become indispensable for the unambiguous structural elucidation and mechanistic understanding of this and related molecules.

Chiral Chromatography for Enantiomer Separation

The presence of a chiral center at the C1 position of the cyclohexane (B81311) ring in this compound results in the existence of two enantiomers, the (R)- and (S)-forms. The separation of these enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), is the most effective method for this purpose.

The selection of an appropriate CSP is paramount for achieving successful enantioseparation. For acidic compounds like this compound, polysaccharide-based and anion-exchanger CSPs have demonstrated significant utility. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. Anion-exchange type CSPs are specifically designed for the separation of acidic compounds and operate on the principle of forming transient diastereomeric ion pairs between the analyte and the chiral selector.

The mobile phase composition also plays a critical role in the separation efficiency. In normal-phase chromatography, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically employed. The addition of a small amount of an acidic modifier, like trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.

A hypothetical chiral HPLC separation of the enantiomers of this compound is detailed in the table below, based on typical conditions for similar analytes.

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

This table presents a hypothetical but representative set of conditions for the chiral separation of this compound enantiomers.

Coupled Analytical Techniques (e.g., GC-MS, LC-MS)

For comprehensive structural characterization and trace-level detection, coupling chromatographic separation with mass spectrometry (MS) is essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that provide information on both the retention behavior and the mass-to-charge ratio of the analyte and its fragments.

GC-MS Analysis:

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) is often necessary to improve chromatographic performance and prevent thermal degradation. Following separation on a suitable capillary column (e.g., a non-polar or medium-polarity phase), the analyte enters the mass spectrometer. Electron ionization (EI) is a common ionization technique that induces fragmentation, providing a characteristic mass spectrum that serves as a molecular fingerprint.

The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak, although it may be of low intensity. Key fragmentation pathways would likely involve:

Loss of the alkoxy group from the ester, resulting in a prominent acylium ion.

Cleavage of the allyl group , leading to a fragment corresponding to the cyclohexane carboxylic acid moiety.

Fragmentation of the cyclohexane ring , which can undergo characteristic cleavages to produce smaller fragment ions. The retro-Diels-Alder fragmentation of the cyclohexene (B86901) ring formed after initial rearrangement is a possible pathway. whitman.edu

A table of expected major fragment ions in the EI-mass spectrum of the methyl ester of this compound is presented below.

m/z (mass-to-charge ratio)Proposed Fragment Ion
M+Molecular ion
M - 31[M - OCH3]+
M - 41[M - C3H5]+
M - 73[M - COOCH3]+
81Cyclohexenyl cation
67Cyclopentenyl cation
55C4H7+
41Allyl cation [C3H5]+

This table illustrates hypothetical but plausible mass fragments for the methyl ester of the target compound under electron ionization.

LC-MS Analysis:

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like carboxylic acids, often without the need for derivatization. semanticscholar.org Reversed-phase HPLC is a common separation mode, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier to improve peak shape.

Electrospray ionization (ESI) is the most frequently used ionization technique for LC-MS analysis of carboxylic acids. researchgate.net In negative ion mode, ESI readily produces a deprotonated molecule, [M-H]-, which is often the base peak in the spectrum. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M-H]- ion, providing further structural information. Collision-induced dissociation (CID) of the [M-H]- ion would likely result in the loss of small neutral molecules such as CO2.

The table below summarizes typical LC-MS parameters for the analysis of this compound.

ParameterCondition
Chromatography Reversed-Phase HPLC
Stationary Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (MS1) [M-H]-
Product Ions (MS/MS) Fragmentation of the precursor ion (e.g., loss of CO2)

This table provides representative LC-MS conditions for the analysis of the target carboxylic acid.

Future Outlook and Interdisciplinary Research Directions

Integration with Flow Chemistry and Automation in Synthesis

The synthesis of complex molecules like 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid and its derivatives can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. tcichemicals.comdurham.ac.uk These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater efficiency. tcichemicals.comresearchgate.net

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. tcichemicals.comuc.pt This level of control can lead to higher yields, fewer byproducts, and improved reproducibility. For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps, minimizing the need for isolation and purification of intermediates. uc.pt Furthermore, the use of tube-in-tube reactors could facilitate the introduction of gaseous reagents in a safe and efficient manner. uc.pt

The integration of artificial intelligence and machine learning with automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. tcichemicals.com Automated systems can perform a large number of experiments in a short period, systematically exploring a wide range of reaction parameters to identify optimal conditions. researchgate.netsigmaaldrich.comwikipedia.org This high-throughput screening approach would be invaluable for developing efficient and scalable syntheses of derivatives of this compound.

Table 1: Comparison of Batch vs. Flow Synthesis for Carboxylic Acid Derivatives
ParameterBatch SynthesisFlow Synthesis
Reaction ControlLimitedPrecise control over temperature, pressure, and time
SafetyPotential for thermal runaway in large-scale reactionsSmaller reaction volumes enhance safety
ScalabilityOften challengingReadily scalable by extending reaction time
ReproducibilityCan be variableHigh reproducibility due to consistent reaction conditions

Bio-inspired Synthesis and Biomimetic Transformations

Nature provides a rich blueprint for the synthesis of complex molecules. Terpenoids, a large and diverse class of natural products, often feature intricate carbocyclic skeletons constructed through elegant enzymatic cascade reactions. rsc.orgrsc.orgnih.govkneopen.com The cyclohexane (B81311) ring of this compound is a common motif in terpenoid structures, suggesting that bio-inspired synthetic strategies could be employed for its construction and functionalization. rsc.orgrsc.org

A biomimetic approach could involve mimicking the cyclization reactions that form the cyclohexane core in terpenoid biosynthesis. rsc.orgresearchgate.net These reactions often proceed through cationic intermediates, leading to the formation of multiple carbon-carbon bonds in a single step with high stereoselectivity. rsc.org Exploring such strategies could lead to more efficient and stereocontrolled syntheses of this target molecule and its analogs.

Furthermore, the allyl group presents an opportunity for biomimetic transformations. nih.govresearchgate.net Enzymes in nature often utilize controlled oxidation and rearrangement reactions to functionalize allylic positions. nih.gov Mimicking these processes in the lab, for instance through aerobic oxidative dehydrogenative coupling, could provide novel pathways to introduce new functional groups onto the this compound scaffold. researchgate.net This could lead to the synthesis of a diverse library of compounds with potential biological activities.

Exploration of Unconventional Reactivity Modes

The carboxylic acid and allyl moieties of this compound offer fertile ground for the exploration of unconventional reactivity modes, particularly through the use of photoredox and radical-based catalysis. nih.govnih.govacs.orgacs.org These modern synthetic methods can enable transformations that are difficult to achieve through traditional means. domainex.co.uk

Visible-light photoredox catalysis provides a mild and powerful way to generate radical intermediates from carboxylic acids via decarboxylation. nih.govnih.govacs.org This approach could be used to convert the carboxylic acid group of the target molecule into a carbon-centered radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgacs.org This would open up a vast chemical space for the derivatization of the cyclohexane core.

The allylic C-H bonds are also amenable to radical functionalization. acs.org Hydrogen atom transfer (HAT) catalysis, often in combination with photoredox catalysis, can selectively activate these C-H bonds, allowing for the introduction of various functional groups. domainex.co.uk Exploring such reactivity could lead to the development of novel methods for the late-stage functionalization of the molecule. Additionally, the unique reactivity of cyclohexane carboxylic acids in transition metal-catalyzed C-H activation, including transannular functionalization, presents another exciting avenue for creating complex molecular architectures. researchgate.netnih.gov

Table 2: Potential Unconventional Transformations
Functional GroupUnconventional MethodPotential Transformation
Carboxylic AcidPhotocatalytic DecarboxylationGeneration of a quaternary alkyl radical for C-C and C-X bond formation
Allyl GroupHydrogen Atom Transfer (HAT) CatalysisSelective C-H functionalization at the allylic position
Cyclohexane RingTransannular C-H ActivationRemote functionalization of the cyclohexane backbone

Development of Novel Applications in Chemical Engineering and Nanotechnology

The unique structural features of this compound make it an interesting candidate for applications in chemical engineering and nanotechnology. nih.govnih.gov The carboxylic acid group can serve as an anchor to functionalize the surface of nanoparticles, while the allyl group provides a handle for further chemical modification or polymerization. nih.govucl.ac.uk

Surface functionalization of nanoparticles with this molecule could impart desirable properties such as improved dispersibility in organic media or the ability to participate in specific chemical interactions. nih.gov The allyl group could be used for "click" reactions or polymerization to create novel nanocomposite materials with tailored properties. scirp.org For instance, nanoparticles functionalized with this molecule could be incorporated into polymer matrices to enhance their mechanical or thermal properties.

In chemical engineering, this compound could serve as a building block for the synthesis of specialty polymers and materials. The rigid cyclohexane core and the reactive functional groups could be exploited to create polymers with unique architectures and properties. For example, it could be used as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with pendant carboxylic acid groups, which could have applications in areas such as drug delivery or ion-exchange resins.

Q & A

Q. What are the most reliable synthetic routes for 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodology :

  • Core strategy : Start with cyclohexane-1-carboxylic acid derivatives. Introduce the propenyl group via allylation or alkylation reactions using reagents like allyl bromide under basic conditions (e.g., K₂CO₃) .
  • Oxidation/Reduction : Use controlled oxidation (e.g., KMnO₄ in acidic media) to preserve the carboxylic acid group while modifying substituents .
  • Yield optimization : Monitor steric hindrance from the cyclohexane ring; propenyl group placement may require elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to standards .

Q. How can structural characterization of this compound be performed to distinguish it from analogs?

Methodology :

  • NMR spectroscopy : Use ¹H NMR to identify protons on the cyclohexane ring (δ 1.2–2.5 ppm) and propenyl group (δ 5.0–5.8 ppm for vinyl protons). ¹³C NMR resolves the carboxylic carbon (δ ~170–180 ppm) .
  • X-ray crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water mixtures and analyze lattice packing effects .
  • Mass spectrometry : High-resolution ESI-MS (negative ion mode) identifies the molecular ion [M–H]⁻ and fragmentation patterns unique to the propenyl substituent .

Advanced Research Questions

Methodology :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict chair vs. boat conformations. Compare with experimental data from variable-temperature NMR (VT-NMR) to assess ring-flipping barriers .
  • Crystallographic data : Analyze bond angles and torsional strain in the solid state to correlate substituent effects (propenyl vs. phenyl analogs) on ring distortion .

Q. How does the propenyl group influence reactivity in nucleophilic or electrophilic substitution reactions?

Methodology :

  • Electrophilic addition : Test reactions with Br₂ in CCl₄; the propenyl group may undergo 1,2-addition, altering regioselectivity compared to non-alkenyl analogs .
  • Nucleophilic substitution : React with amines (e.g., dimethylamine) under basic conditions. Use LC-MS to track intermediates and competing elimination pathways caused by the β-hydrogen in the propenyl group .

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

Methodology :

  • Chiral catalysts : Employ asymmetric allylation using (R)-BINOL-derived catalysts to control propenyl group stereochemistry .
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Compare optical rotation values ([α]D²⁵) with literature standards .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Methodology :

  • Enzyme inhibition : Screen against cyclooxygenase (COX) isoforms using fluorometric assays. The propenyl group’s electron-rich nature may enhance binding affinity compared to methyl-substituted analogs .
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assay. Correlate results with structural analogs (e.g., 1-phenyl derivatives) to identify substituent-dependent activity trends .

Q. How should researchers address contradictions in reported data (e.g., stability vs. reactivity) across structurally similar compounds?

Methodology :

  • Comparative studies : Systematically vary substituents (e.g., propenyl vs. methoxy groups) and assess stability under thermal (TGA) or photolytic conditions (UV-Vis monitoring) .
  • Meta-analysis : Review PubChem/ECHA datasets to identify outliers in melting points or solubility; replicate experiments using standardized protocols (e.g., USP <791> for melting ranges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.